

# Application Note: ATTO 565 Cadaverine for Fluorescence In-Situ Hybridization (FISH)

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## Compound of Interest

Compound Name: ATTO 565 cadaverine

Cat. No.: B12377854

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

ATTO 565 is a fluorescent label belonging to the rhodamine family of dyes.<sup>[1][2][3][4]</sup> It exhibits strong absorption and a high fluorescence quantum yield, making it a robust choice for various life science applications, including fluorescence in-situ hybridization (FISH).<sup>[1][3][5][6]</sup>

Characteristic features of ATTO 565 include high thermal and photo-stability, which are advantageous for demanding imaging applications like high-resolution microscopy.<sup>[1][2][3][4]</sup> This application note provides a detailed protocol for the use of probes labeled with ATTO 565 in FISH experiments, offering guidance on probe preparation, hybridization, and signal detection. While this protocol focuses on the application of ATTO 565-labeled probes, the principles can be adapted for various FISH workflows. ATTO 565 is well-suited for applications such as flow cytometry and single-molecule detection.<sup>[3][5][6]</sup>

## ATTO 565 Dye Properties

A comprehensive understanding of the spectral properties of ATTO 565 is crucial for successful experimental design, particularly for multiplexing experiments with other fluorophores. The key quantitative data for ATTO 565 are summarized in the table below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	562-564 nm	[1][7][8]
Emission Maximum ( $\lambda_{em}$ )	589-592 nm	[7][9]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][2][8]
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	[1][2][8]
Fluorescence Lifetime ( $\tau_{fl}$ )	4.0 ns	[1]
Molecular Weight (Cadaverine)	796 g/mol	[1]

## Experimental Protocols

This section outlines the key experimental procedures for utilizing ATTO 565-labeled probes in fluorescence in-situ hybridization.

### I. Probe Labeling with ATTO 565

For optimal results in FISH, it is essential to use high-quality, efficiently labeled nucleic acid probes. While this application note centers on the use of pre-labeled probes, the following is a general protocol for labeling amino-modified oligonucleotides with an amine-reactive ATTO 565 derivative, such as ATTO 565 NHS ester. The principle of labeling an amine group is transferable to other amine-reactive forms of the dye.

Materials:

- Amino-modified oligonucleotide probe
- ATTO 565 NHS ester (or other amine-reactive derivative)
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.2 M Carbonate-bicarbonate buffer (pH 8.0-9.0)[10]
- Nuclease-free water

- Gel filtration column (e.g., Sephadex G-25)[3]
- 0.1 M Sodium acetate
- Ethanol

#### Procedure:

- **Probe Preparation:** Dissolve the amino-modified oligonucleotide probe in the carbonate-bicarbonate buffer to a final concentration of 0.1 mM.
- **Dye Preparation:** Immediately before use, dissolve the ATTO 565 NHS ester in anhydrous DMF or DMSO to a concentration of 2-5 mg/ml.[3]
- **Labeling Reaction:** Add the dissolved ATTO 565 NHS ester to the oligonucleotide solution. A molar ratio of 1:2 to 1:5 (probe to dye) is a good starting point, though the optimal ratio may need to be determined empirically.
- **Incubation:** Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with gentle shaking.[3]
- **Purification:** Separate the labeled probe from the unreacted dye using a gel filtration column. [3] The first colored fraction to elute will be the labeled probe.
- **Precipitation:** Precipitate the labeled probe by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
- **Pelleting and Washing:** Centrifuge at high speed to pellet the probe. Carefully remove the supernatant and wash the pellet with cold 70% ethanol.
- **Resuspension:** Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or hybridization buffer).
- **Quantification:** Determine the concentration and labeling efficiency of the probe using a spectrophotometer.

## II. Fluorescence In-Situ Hybridization (FISH) Protocol

This protocol provides a general workflow for FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for different sample types and target sequences.

#### Materials:

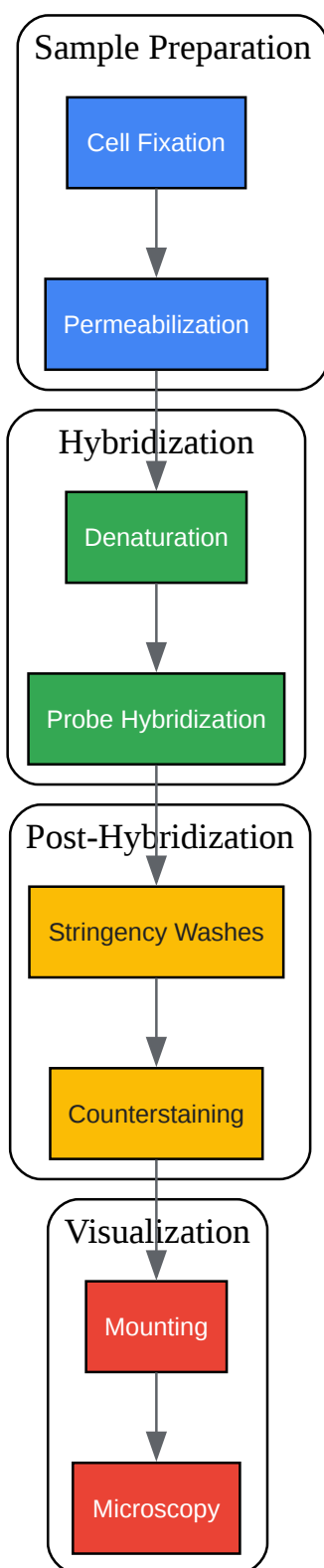
- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
- 2x Saline-Sodium Citrate (SSC) buffer
- Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
- ATTO 565-labeled probe
- Wash buffers (e.g., 50% formamide in 2x SSC, 2x SSC, 1x SSC)
- DAPI (4',6-diamidino-2-phenylindole) for counterstaining
- Antifade mounting medium

#### Procedure:

- Sample Preparation:
  - Wash cells twice with PBS.
  - Fix cells with 4% PFA for 10 minutes at room temperature.
  - Wash three times with PBS.
  - Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
  - Wash three times with 2x SSC.

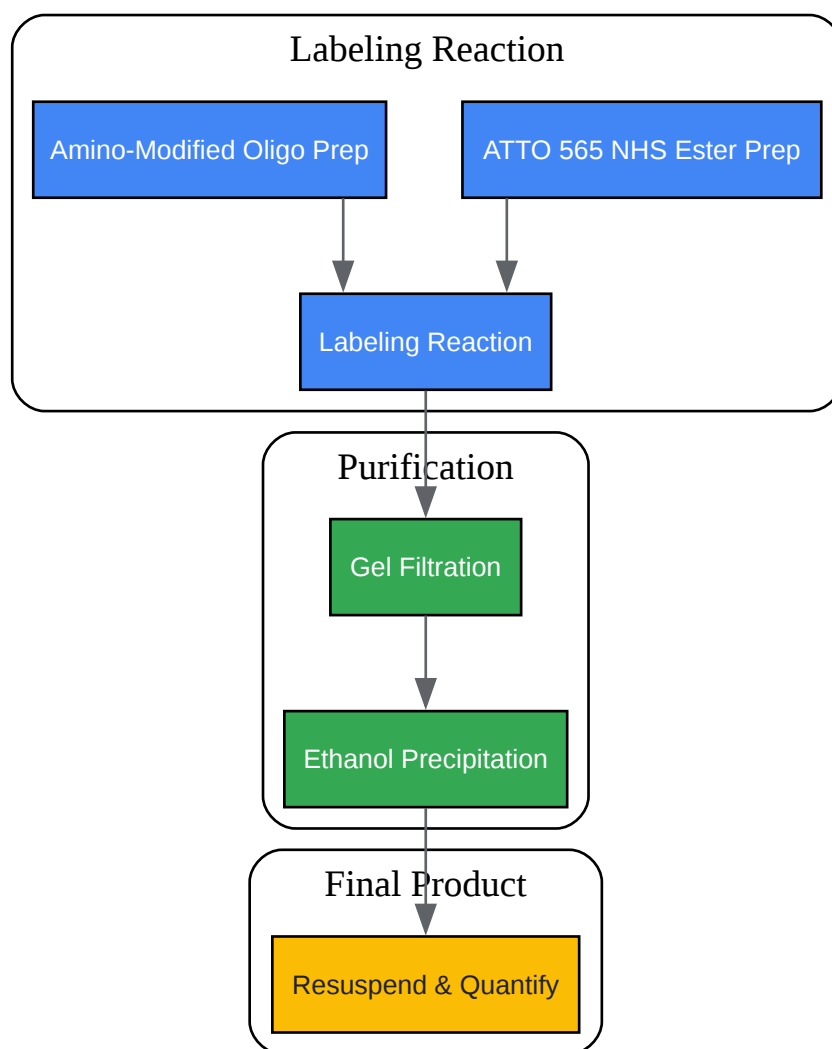
- Hybridization:
  - Prepare the hybridization mix containing the ATTO 565-labeled probe at the desired concentration (typically 1-10 ng/μL).
  - Denature the probe and target DNA by incubating the coverslips with the hybridization mix at 75-80°C for 5-10 minutes.
  - Incubate overnight at 37°C in a humidified chamber to allow for hybridization.
- Washing:
  - Wash the coverslips in 50% formamide/2x SSC at 42°C for 15 minutes.
  - Wash in 2x SSC at 42°C for 15 minutes.
  - Wash in 1x SSC at room temperature for 10 minutes.
- Counterstaining and Mounting:
  - Counterstain the nuclei with DAPI in PBS for 5 minutes.
  - Wash briefly with PBS.
  - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
  - Visualize the ATTO 565 signal using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the dye (Excitation: ~560 nm, Emission: ~590 nm).

## Diagrams



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Caption: A generalized workflow for a fluorescence in-situ hybridization (FISH) experiment.



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Caption: Workflow for labeling an amino-modified oligonucleotide with an amine-reactive dye.

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